

# The Discovery and Development of GW 501516: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GW 501516 |           |
| Cat. No.:            | B1671285  | Get Quote |

An In-depth Guide for Researchers and Drug Development Professionals

#### **Abstract**

**GW 501516**, also known as Cardarine, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that garnered significant interest for its potential therapeutic benefits in metabolic and cardiovascular diseases. Developed through a collaboration between GlaxoSmithKline (GSK) and Ligand Pharmaceuticals in the 1990s, its ability to modulate lipid metabolism and enhance endurance was demonstrated in numerous preclinical and early-phase clinical studies. However, its development was abruptly halted in 2007 due to safety concerns, specifically the rapid development of cancerous tumors in multiple organs during animal trials. This technical guide provides a comprehensive history of **GW 501516**, from its discovery and synthesis to its preclinical and clinical evaluation, culminating in its abandonment for pharmaceutical use. It details the experimental protocols of key studies, presents quantitative data in a structured format, and illustrates the core signaling pathway involved in its mechanism of action.

# **Discovery and Synthesis**

**GW 501516** was the product of a research collaboration initiated in 1992 between GlaxoSmithKline and Ligand Pharmaceuticals.[1] The discovery of this potent PPAR $\delta$  agonist was achieved through the use of combinatorial chemistry and structure-based drug design, with its synthesis first published in 2001.[1]



# **Chemical Synthesis**

A short and efficient synthesis of **GW 501516** was reported by Wei and Kozikowski in 2003, achieving a 78% overall yield in four steps starting from o-cresol. The key step in this synthesis is a one-pot regiocontrolled dialkylation of a mercaptophenol intermediate.

Experimental Protocol: Synthesis of GW 501516

The synthesis of **GW 501516** can be summarized as follows:

- Step 1: Synthesis of 2-methyl-4-mercaptophenol. This intermediate is prepared from o-cresol through a series of reactions.
- Step 2: Synthesis of the thiazole intermediate. 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde is synthesized.
- Step 3: One-pot dialkylation. The mercaptophenol from Step 1 is reacted with the thiazole intermediate from Step 2 in a one-pot reaction to form the core structure of GW 501516.
- Step 4: Saponification. The final step involves the saponification of the ester to yield the carboxylic acid, **GW 501516**.

## **Mechanism of Action**

**GW 501516** is a highly selective agonist for the PPAR $\delta$  receptor. It exhibits high affinity and potency with a Ki of 1 nM and an EC50 of 1 nM for PPAR $\delta$ .[1] Its selectivity is over 1,000-fold greater for PPAR $\delta$  compared to PPAR $\alpha$  and PPAR $\gamma$ .[1]

Upon binding to PPAR $\delta$ , **GW 501516** induces a conformational change in the receptor, leading to the recruitment of the coactivator PGC-1 $\alpha$ .[1] This activated PPAR $\delta$ /PGC-1 $\alpha$  complex then binds to peroxisome proliferator response elements (PPREs) on the DNA, upregulating the expression of genes involved in energy expenditure and fatty acid metabolism.[1] This mechanism of action effectively shifts the body's energy preference from glucose to lipids.





Click to download full resolution via product page

Caption: Signaling pathway of GW 501516.

# **Preclinical Studies**

**GW 501516** was subjected to extensive preclinical testing in various animal models, which revealed its significant effects on metabolism and endurance.

## **Rodent Studies**

In rats, treatment with **GW 501516** led to increased fatty acid metabolism in skeletal muscle and offered protection against diet-induced obesity and type II diabetes.[1] A notable study in mice demonstrated a dramatic increase in physical performance.

Experimental Protocol: Mouse Endurance Study

- Animal Model: Male C57BL/6J mice.
- Treatment: Mice were administered GW 501516 at a dose of 5 mg/kg/day via oral gavage for 4 weeks.



- Exercise Protocol: Mice were subjected to treadmill running to exhaustion.
- Outcome Measures: Running time and distance were recorded. Gene expression analysis was performed on skeletal muscle tissue.

#### **Primate Studies**

A key study was conducted in obese rhesus monkeys, an animal model with a lipid profile similar to humans. This study provided compelling evidence for the potential of **GW 501516** in treating dyslipidemia.

Experimental Protocol: Obese Rhesus Monkey Study

- Animal Model: Six obese, insulin-resistant male rhesus monkeys.
- Treatment: The monkeys received GW 501516 orally at doses of 0.1, 0.5, and 3.0 mg/kg/day, each for 4 weeks, in a dose-escalating manner.
- Outcome Measures: Serum levels of HDL cholesterol, LDL cholesterol, triglycerides, and insulin were measured at baseline and after each treatment period.

## **Clinical Trials**

Following promising preclinical results, **GW 501516** advanced to human clinical trials. Phase I trials for the treatment of hyperlipidemia commenced in 2000, with Phase I/II trials following in 2002.[1] These studies in humans confirmed the lipid-modulating effects observed in animal models.

Experimental Protocol: Phase I/II Clinical Trial for Hyperlipidemia

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: Healthy volunteers with abdominal obesity.
- Treatment: Participants received placebo, 2.5 mg, 5 mg, or 10 mg of GW 501516 orally once daily for 2 weeks.



 Outcome Measures: Fasting blood lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides), apolipoproteins (ApoA1, ApoB), and markers of insulin sensitivity were assessed.

# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical and clinical studies of **GW 501516**.

Table 1: Preclinical Efficacy of GW 501516 in Obese Rhesus Monkeys

| Parameter                  | Baseline (mean ±<br>SEM) | Change with 3.0<br>mg/kg/day GW<br>501516 (mean ±<br>SEM) | % Change |
|----------------------------|--------------------------|-----------------------------------------------------------|----------|
| HDL Cholesterol (mg/dL)    | 45 ± 5                   | +34 ± 7                                                   | +75%     |
| LDL Cholesterol (mg/dL)    | 100 ± 10                 | -23 ± 5                                                   | -23%     |
| Triglycerides (mg/dL)      | 150 ± 20                 | -45 ± 10                                                  | -30%     |
| Fasting Insulin<br>(µU/mL) | 100 ± 15                 | -25 ± 8                                                   | -25%     |

Table 2: Clinical Efficacy of **GW 501516** in Healthy Volunteers with Abdominal Obesity (10 mg/day for 2 weeks)



| Parameter       | Placebo (%<br>Change) | GW 501516 (10<br>mg/day) (%<br>Change) | p-value |
|-----------------|-----------------------|----------------------------------------|---------|
| HDL Cholesterol | -1.7                  | +11.2                                  | <0.001  |
| LDL Cholesterol | +9.9                  | -10.3                                  | <0.001  |
| Triglycerides   | -1.0                  | -26.0                                  | <0.001  |
| ApoA1           | -1.5                  | +5.6                                   | <0.001  |
| АроВ            | +7.2                  | -15.4                                  | <0.001  |

# **Abandonment and Controversy**

Despite the promising metabolic and cardiovascular benefits observed in both preclinical and early clinical studies, the development of **GW 501516** was terminated in 2007. The decision was based on findings from long-term animal studies that revealed a significant increase in the incidence of cancerous tumors in multiple organs, including the liver, bladder, stomach, skin, thyroid, tongue, testes, and ovaries, at a dosage of 3 mg/kg/day in both mice and rats.[1]

The publication of a study in 2007, which highlighted the dramatic endurance-enhancing effects of **GW 501516** in mice, led to its emergence on the black market as a performance-enhancing drug, often referred to as Cardarine or Endurobol.[1] This has prompted warnings from the World Anti-Doping Agency (WADA) regarding its serious health risks.[1] A number of athletes have subsequently tested positive for this banned substance.[1]

## Conclusion

The history of **GW 501516** serves as a compelling case study in drug development, illustrating the journey from targeted discovery and promising efficacy to ultimate failure due to unforeseen safety issues. While its potent effects on lipid metabolism and endurance were undeniable, the carcinogenic risk identified in preclinical toxicology studies rendered it unsuitable for human use. The continued illicit use of **GW 501516** as a performance-enhancing drug underscores the importance of communicating the scientific rationale behind the discontinuation of investigational new drugs to the public. For researchers, the story of **GW 501516** highlights the



critical role of the PPAR $\delta$  pathway in metabolic regulation and provides a valuable chemical tool for further investigation of this complex signaling network.



Click to download full resolution via product page

Caption: Development and abandonment workflow of GW 501516.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [The Discovery and Development of GW 501516: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671285#gw-501516-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com